5-[(2-Methoxy-4-nitrophenyl)amino]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Methoxy-4-nitrophenyl)amino]-5-oxopentanoic acid is an organic compound characterized by its unique structure, which includes a methoxy group, a nitro group, and an amino group attached to a phenyl ring, along with a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methoxy-4-nitrophenyl)amino]-5-oxopentanoic acid typically involves multiple steps:
Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce the nitro group at the 4-position.
Amidation: The nitrated product is then reacted with glutaric anhydride to form the amide bond, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as halides, under conditions like heating or the presence of a base.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: 5-[(2-Methoxy-4-aminophenyl)amino]-5-oxopentanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-Methoxy-4-nitroaniline and glutaric acid.
Scientific Research Applications
Chemistry
In chemistry, 5-[(2-Methoxy-4-nitrophenyl)amino]-5-oxopentanoic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound might be used to study enzyme interactions, particularly those involving nitro and amino groups. It could serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
Potential medicinal applications include its use as a precursor for drug development. The presence of both nitro and amino groups suggests it could be modified to produce compounds with antibacterial or anticancer properties.
Industry
In industrial applications, this compound could be used in the synthesis of dyes, pigments, or other specialty chemicals. Its unique structure might impart desirable properties to these products.
Mechanism of Action
The mechanism by which 5-[(2-Methoxy-4-nitrophenyl)amino]-5-oxopentanoic acid exerts its effects would depend on its specific application. For instance, if used as a drug precursor, its mechanism might involve the interaction of its functional groups with biological targets such as enzymes or receptors. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
5-[(2-Methoxyphenyl)amino]-5-oxopentanoic acid:
5-[(2-Nitrophenyl)amino]-5-oxopentanoic acid: Lacks the methoxy group, which could affect its solubility and chemical behavior.
5-[(4-Nitrophenyl)amino]-5-oxopentanoic acid: The position of the nitro group is different, which might influence its reactivity and interactions.
Uniqueness
The combination of a methoxy group, a nitro group, and an amino group in 5-[(2-Methoxy-4-nitrophenyl)amino]-5-oxopentanoic acid makes it unique. This specific arrangement of functional groups can lead to distinct chemical properties and reactivity patterns, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H14N2O6 |
---|---|
Molecular Weight |
282.25 g/mol |
IUPAC Name |
5-(2-methoxy-4-nitroanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C12H14N2O6/c1-20-10-7-8(14(18)19)5-6-9(10)13-11(15)3-2-4-12(16)17/h5-7H,2-4H2,1H3,(H,13,15)(H,16,17) |
InChI Key |
IESNZOWOOLFOEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.